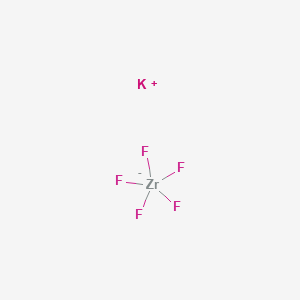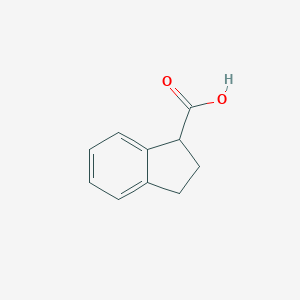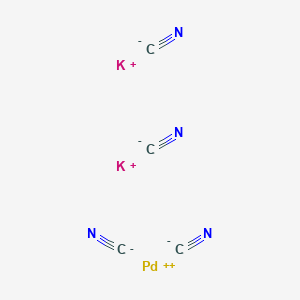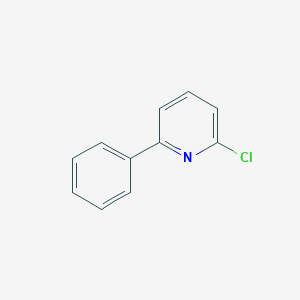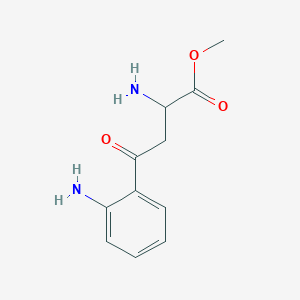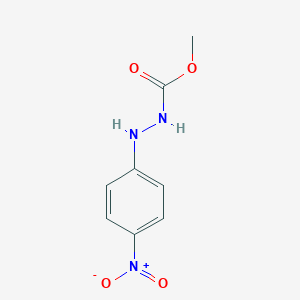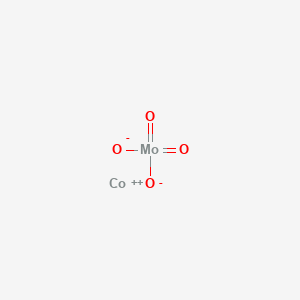![molecular formula C30H22 B081264 octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene CAS No. 14707-22-3](/img/structure/B81264.png)
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is a unique compound belonging to the class of ortho-cyclophanes. It is characterized by its four aromatic moieties, two of which are held together in a quasi-parallel or cleft-shaped arrangement . This structural arrangement provides multiple coordination sites, making this compound an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene typically involves several reaction steps, starting from anthracene. One common method is a one-pot, three-step synthesis of this compound N-methyl-5a,11a-dicarboximide employing 2,3-dibromo-N-methylmaleimide as an acetylene equivalent . This thermal reaction is simpler compared to sequential multi-step [4+2] cycloaddition routes. The Diels-Alder reaction is often employed in the synthesis of this compound, which involves the cycloaddition of anthracene with 1,2-dibromomaleic anhydride, followed by debromination and another cycloaddition step .
Analyse Chemischer Reaktionen
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its reactivity.
Substitution: This compound can undergo substitution reactions, where different substituent groups are introduced to its aromatic rings.
Common reagents used in these reactions include silver ions (Ag+), which can coordinate with this compound at multiple sites . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene has several scientific research applications, including:
Chemistry: This compound is used as a model compound to study π-stacking and cation-π interactions.
Biology: Its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug design and development.
Wirkmechanismus
The mechanism by which octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene exerts its effects involves its ability to coordinate with metal ions, such as silver ions. This coordination modifies the electron density of this compound, thereby modulating its reactivity . The molecular targets and pathways involved include the π-stacking and cation-π interactions, which are stabilized by electron-donating groups and destabilized by electron-withdrawing groups .
Vergleich Mit ähnlichen Verbindungen
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is unique due to its multiple coordination sites and the ability to stabilize multiple metal ions simultaneously. Similar compounds include other ortho-cyclophanes and polycyclic aromatic hydrocarbons. this compound’s quasi-parallel arrangement of aromatic rings and its ability to stabilize up to five silver ions simultaneously set it apart from other compounds .
Eigenschaften
CAS-Nummer |
14707-22-3 |
|---|---|
Molekularformel |
C30H22 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene |
InChI |
InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H |
InChI-Schlüssel |
CJQQDNYXMCQYND-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Kanonische SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


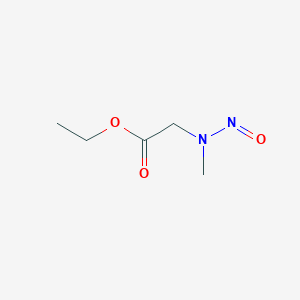
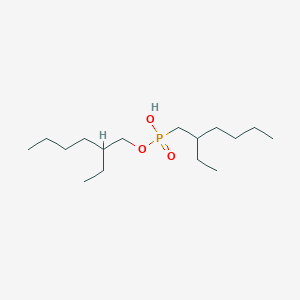
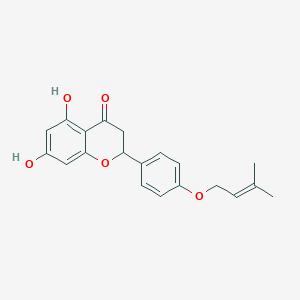
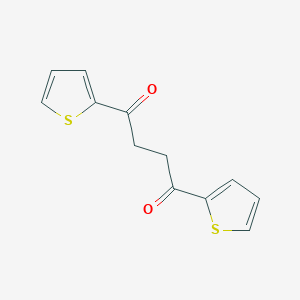
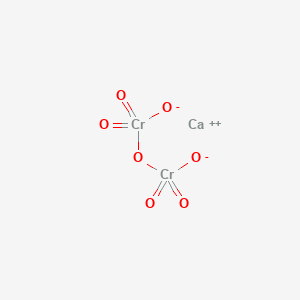
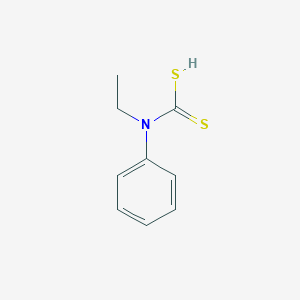
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
